4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide typically involves multi-step synthetic routes to maximize yield. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The process may include steps such as stirring without solvent at room temperature or using a steam bath, followed by further purification steps . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
This compound has shown promise in several scientific research applications. It has been studied for its antimicrobial and antibiofilm activities, particularly against Candida albicans . In the field of biology, it may be used to study biofilm formation and inhibition, while in industry, it could be explored for its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. Studies have shown that similar compounds, such as N-(1,3,4-oxadiazol-2-yl)benzamides, can inhibit bacterial growth by targeting essential proteins and pathways, including menaquinone biosynthesis and ribosome rescue pathways . The compound may also depolarize bacterial membranes and regulate siderophore biosynthesis, leading to bacterial killing through iron starvation .
Comparison with Similar Compounds
4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide can be compared to other similar compounds, such as 4-cinnamamido- and 2-phenoxyacedamido-1H-pyrazol-5-yl)benzamides . These compounds share similar structural features and biological activities, including antimicrobial and antiproliferative properties. this compound may exhibit unique properties due to its specific chemical structure, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-acetamido-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11(21)18-13-4-2-12(3-5-13)16(22)19-14-8-17-20(9-14)15-6-7-23-10-15/h2-5,8-9,15H,6-7,10H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIUEGUXCXRLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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